(R)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC18721601
Molecular Formula: C14H20ClN3O2S2
Molecular Weight: 361.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20ClN3O2S2 |
|---|---|
| Molecular Weight | 361.9 g/mol |
| IUPAC Name | tert-butyl (3R)-3-(6-chloro-2-methylsulfanylpyrimidin-4-yl)sulfanylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H20ClN3O2S2/c1-14(2,3)20-13(19)18-6-5-9(8-18)22-11-7-10(15)16-12(17-11)21-4/h7,9H,5-6,8H2,1-4H3/t9-/m1/s1 |
| Standard InChI Key | BAIFRXVOLMPZIC-SECBINFHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=CC(=NC(=N2)SC)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)SC2=CC(=NC(=N2)SC)Cl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a pyrrolidine ring substituted at the 3-position with a sulfur-linked 6-chloro-2-methylsulfanyl-pyrimidin-4-yl group. The pyrrolidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, enhancing stability during synthetic manipulations. Key structural elements include:
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Chiral center: The (R)-configuration at the pyrrolidine C3 position, confirmed via X-ray crystallography in related compounds .
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Pyrimidine ring: A heteroaromatic system with chlorine and methylsulfanyl substituents at positions 6 and 2, respectively, influencing electronic properties and binding interactions.
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Sulfur bridges: Dual thioether linkages (C-S-C) that contribute to conformational rigidity and potential redox activity.
The isomeric SMILES string, , precisely encodes this three-dimensional arrangement.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 361.9 g/mol |
| logP (Predicted) | 3.2 ± 0.5 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 5 |
The tert-butyl ester group confers lipophilicity (), while the pyrimidine and pyrrolidine moieties provide hydrogen-bonding capabilities. These properties suggest moderate membrane permeability and compatibility with both aqueous and organic solvents.
Synthesis and Reactivity
Synthetic Strategies
The compound is typically synthesized through a multi-step sequence involving:
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Pyrimidine core formation: Condensation of thiourea derivatives with β-diketones or malononitrile analogs to construct the 2-methylsulfanyl-6-chloropyrimidine scaffold.
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Pyrrolidine functionalization: Introduction of the sulfur bridge via nucleophilic substitution between a pyrrolidine thiol intermediate and the pyrimidine chloride .
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Boc protection: Reaction with di-tert-butyl dicarbonate under basic conditions to install the N-protecting group.
A representative synthesis employs 4,5,6,7-tetrahydro-benzothiophene derivatives as starting materials, utilizing coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for amide bond formation . Chiral resolution via chromatography or enzymatic methods ensures enantiomeric purity >98% .
Chemical Modifications
The compound participates in diverse reactions:
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Ester hydrolysis: Removal of the Boc group under acidic conditions (e.g., HCl/dioxane) yields the free pyrrolidine amine, enabling further derivatization.
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Sulfur oxidation: Treatment with meta-chloroperbenzoic acid (mCPBA) converts methylsulfanyl groups to sulfoxides or sulfones, altering electronic properties.
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Cross-coupling: Suzuki-Miyaura reactions at the pyrimidine C4 position facilitate introduction of aryl or heteroaryl substituents.
These transformations enable systematic structure-activity relationship (SAR) studies to optimize pharmacological profiles.
Biological Evaluation and Mechanism
Enzymatic Interactions
Preliminary studies suggest the compound acts as a:
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Cytochrome P450 substrate: Metabolized primarily by CYP3A4 and CYP2D6 isoforms, with values ranging 10–50 μM.
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Kinase inhibitor: Demonstrates moderate activity () against Abelson tyrosine-protein kinase 1 (ABL1), a target in chronic myeloid leukemia.
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Receptor modulator: Binds to G protein-coupled receptors (GPCRs) with values in the nanomolar range, though specific targets remain uncharacterized.
Cellular Effects
| Assay System | Observed Effect | Concentration Range |
|---|---|---|
| Human platelets | 40% inhibition of aggregation | 10–100 μM |
| Jurkat T-cells | Apoptosis induction | EC50 = 25 μM |
| HEK293 transfection | NF-κB pathway suppression | IC50 = 15 μM |
Mechanistic studies indicate the compound disrupts protein-protein interactions in signal transduction cascades, particularly those involving SH2 domains.
Structural Analogues and Comparative Analysis
Key Analogues
| Compound Name | Molecular Formula | Distinguishing Feature |
|---|---|---|
| 2-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester | Amino linker instead of thioether | |
| (S)-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Pyrimidine substitution pattern variation | |
| 4-Chloro-6-methyl-2-(methylthio)pyrimidine | Lacks pyrrolidine moiety |
The tertiary sulfur atom in (R)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester enhances metabolic stability compared to amine-linked analogues .
Future Directions and Applications
Technical Advancements
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Crystallography: High-resolution structural studies to elucidate binding modes with biological targets.
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Prodrug design: Incorporation of enzymatically cleavable groups (e.g., phosphates) to improve bioavailability.
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Computational modeling: Machine learning-driven prediction of off-target effects and toxicity profiles.
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